molecular formula C11H14O2 B14648577 2-Ethoxy-1-phenylpropan-1-one CAS No. 50739-79-2

2-Ethoxy-1-phenylpropan-1-one

Cat. No.: B14648577
CAS No.: 50739-79-2
M. Wt: 178.23 g/mol
InChI Key: QUUUXVUKQKVTFV-UHFFFAOYSA-N
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Description

2-Ethoxy-1-phenylpropan-1-one is a ketone derivative with the molecular formula C₁₁H₁₂O₂, featuring a phenyl group (C₆H₅) at the carbonyl position and an ethoxy substituent (-OCH₂CH₃) on the adjacent carbon. This compound belongs to the aryl propanone family, characterized by a three-carbon chain terminating in a ketone group.

Properties

CAS No.

50739-79-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-ethoxy-1-phenylpropan-1-one

InChI

InChI=1S/C11H14O2/c1-3-13-9(2)11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

QUUUXVUKQKVTFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-1-phenylpropan-1-one can be synthesized through several methods:

    Friedel-Crafts Alkylation: This method involves the reaction of benzene with chloroacetone in the presence of an aluminum chloride catalyst.

    Zeolite-Catalyzed Isomerization: Another method involves the isomerization of phenyl propylene oxide using a zeolite catalyst.

Industrial Production Methods

Industrial production of this compound typically involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is preferred due to its high yield and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-1-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. At the molecular level, it acts as an electron-rich alkene, readily forming bonds with electron-deficient partners. This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Ethoxy-1-phenylpropan-1-one and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications CAS Number Reference
This compound Phenyl, ethoxy C₁₁H₁₂O₂ 176.21 Potential intermediate in organic synthesis Not provided N/A
1-(Thiophen-2-yl)propan-1-one Thiophene-2-yl C₇H₈OS 140.20 Research applications in materials science 13679-75-9
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Chlorophenyl, cyclopropyl C₁₂H₁₁ClO 206.67 Likely used in medicinal chemistry studies Not provided
1-(5-Ethyl-2-hydroxyphenyl)propan-1-one 5-Ethyl-2-hydroxyphenyl C₁₁H₁₄O₂ 178.23 Hydroxyl group enhances polarity/reactivity 63909-10-4
1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one 4-(Morpholinylethoxy)phenyl C₁₆H₂₁NO₃ 275.34 Morpholine moiety suggests drug-like properties 2089-21-6

Key Structural and Functional Differences

Substituent Effects on Reactivity

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in this compound is electron-donating, which may stabilize the carbonyl group through resonance, reducing electrophilicity compared to analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (electron-withdrawing Cl substituent) .
  • Heteroatom Influence : The thiophene ring in 1-(thiophen-2-yl)propan-1-one introduces sulfur, which can participate in conjugation and alter electronic properties compared to purely hydrocarbon-based substituents .

Physical Properties Molecular Weight and Polarity: The morpholine-containing analog (C₁₆H₂₁NO₃) has a higher molecular weight (275.34 g/mol) and increased polarity due to the morpholine oxygen and nitrogen atoms, likely enhancing solubility in polar solvents compared to this compound . Hydrogen Bonding: The hydroxyl group in 1-(5-ethyl-2-hydroxyphenyl)propan-1-one enables hydrogen bonding, increasing its boiling point and solubility in aqueous media relative to non-hydroxylated analogs .

Potential Applications Pharmaceuticals: Morpholine- and thiophene-containing propanones are common in drug discovery due to their bioavailability and target-binding capabilities . Agrochemicals: Chlorinated aryl propanones (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one) may serve as intermediates in pesticide synthesis .

Research Findings and Limitations

  • Spectroscopic Data Gaps : While CAS numbers and molecular formulas are available for most analogs, detailed spectral data (e.g., NMR, IR) are absent in the provided evidence, limiting direct comparative analysis.

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